Naphtho[2,3-b]furan
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Overview
Description
Naphtho[2,3-b]furan is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and a furan ring. This compound and its derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry .
Synthetic Routes and Reaction Conditions:
Visible-Light-Mediated [3+2] Cycloaddition Reaction: This method involves the use of visible light to mediate the cycloaddition reaction, resulting in the formation of this compound-4,9-diones.
Palladium-Catalyzed Reverse Hydrogenolysis: This process couples 2-hydroxy-1,4-naphthoquinones with olefins to produce this compound-4,9-diones and hydrogen.
Industrial Production Methods:
- Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound derivatives into their corresponding reduced forms.
Substitution: Substitution reactions involve the replacement of hydrogen atoms in the this compound ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkyl halides, and organometallic compounds.
Major Products:
Scientific Research Applications
Naphtho[2,3-b]furan has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: this compound derivatives have been studied for their biological activities, including antitumor, antiviral, and cytotoxic properties
Medicine: These compounds are explored for their potential as therapeutic agents in treating various diseases.
Mechanism of Action
The mechanism of action of naphtho[2,3-b]furan and its derivatives involves interactions with various molecular targets and pathways:
Comparison with Similar Compounds
Naphtho[2,3-b]furan can be compared with other similar compounds, such as:
Naphtho[1,2-b]furan: This compound has a different ring fusion pattern, leading to distinct chemical and biological properties.
Dibenzo[b,d]furan: This compound features two benzene rings fused to a furan ring, resulting in different reactivity and applications.
Uniqueness:
- This compound is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C12H8O |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
benzo[f][1]benzofuran |
InChI |
InChI=1S/C12H8O/c1-2-4-10-8-12-11(5-6-13-12)7-9(10)3-1/h1-8H |
InChI Key |
DBFGMZALESGYRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CO3 |
Origin of Product |
United States |
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